2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15F2N3O2S and its molecular weight is 387.4. The purity is usually 95%.
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Biological Activity
The compound 2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative of thieno[3,4-c]pyrazole, a class of compounds known for their diverse biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activities of thieno[3,4-c]pyrazole derivatives have been extensively studied. The following sections detail specific activities related to the compound .
1. Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance, derivatives have shown good inhibitory activity against various strains of bacteria including Staphylococcus aureus and other gram-positive bacteria. In vitro studies have demonstrated that certain derivatives can inhibit bacterial cell wall biosynthesis effectively.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 32 µg/mL |
MRSA | 64 µg/mL |
VRE | 128 µg/mL |
These findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .
2. Antioxidant Activity
Studies have also highlighted the antioxidant properties of thieno[3,4-c]pyrazole compounds. For example, one study evaluated the protective effects of these compounds against oxidative stress induced by toxic agents in fish erythrocytes. The results indicated a significant reduction in erythrocyte malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls exposed to toxins.
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
Toxic Agent | 40.3 ± 4.87 |
Thieno Derivative | 12 ± 1.03 |
This suggests that these compounds could serve as effective antioxidants in biological systems .
3. Anticancer Potential
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. Some compounds have been identified as selective inhibitors of kinases involved in cancer progression. For instance, certain derivatives have shown activity against aurora kinases which are crucial for cell division and proliferation in cancer cells .
Case Studies
Several case studies illustrate the biological efficacy of thieno[3,4-c]pyrazole derivatives:
- A study on synthesized thieno[3,4-c]pyrazole analogs showed promising results against cancer cell lines with reduced viability at specific concentrations.
- Another investigation reported that these compounds could inhibit inflammation pathways that are often upregulated in cancerous tissues.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPEKUZRWAZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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